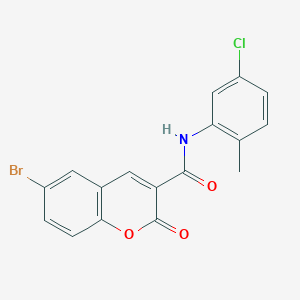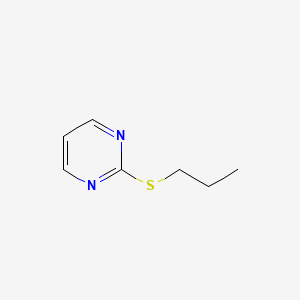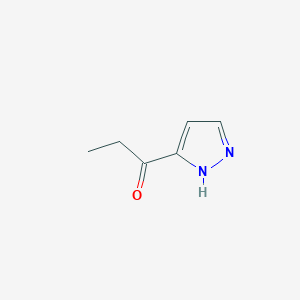
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BRAC, is a synthetic compound that belongs to the class of chromene derivatives. BRAC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological activities by inhibiting various enzymes and signaling pathways involved in cellular processes such as inflammation and cell proliferation. 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of prostaglandin E2 (PGE2), a lipid mediator involved in the regulation of inflammation. In addition, 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been reported to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step reaction process. It is also stable and can be stored for extended periods without undergoing degradation. However, there are some limitations associated with the use of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. It has low solubility in water, which may limit its bioavailability and efficacy. In addition, further studies are required to determine the optimal dosage and administration route for 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.
将来の方向性
There are several future directions for the research on 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer. In addition, further studies are required to determine the optimal dosage, administration route, and toxicity profile of 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.
合成法
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step reaction process. The first step involves the condensation of 2-hydroxyacetophenone with 5-chloro-2-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then subjected to bromination using N-bromosuccinimide (NBS) to yield the brominated chalcone. The final step involves the cyclization of the brominated chalcone with urea in the presence of a catalyst to form 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide.
科学的研究の応用
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties. 6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess potent antibacterial and antifungal activities.
特性
IUPAC Name |
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c1-9-2-4-12(19)8-14(9)20-16(21)13-7-10-6-11(18)3-5-15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKOKPDPPSCLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)